molecular formula C10H16ClN B8425451 4-t-Butylaniline hydrochloride CAS No. 36637-47-5

4-t-Butylaniline hydrochloride

Cat. No.: B8425451
CAS No.: 36637-47-5
M. Wt: 185.69 g/mol
InChI Key: FGHSPYRUZCFZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-t-Butylaniline hydrochloride (CAS 36637-47-5) is an organic compound with the molecular formula C10H16ClN and a molecular weight of 185.69 g/mol . It is the salt form of 4-tert-Butylaniline. This reagent serves as a valuable building block in chemical synthesis and specialized research applications. One key research application involves its use in the recovery of precious metals. Studies have utilized impregnated resins based on similar 4-alkylaniline hydrochlorides for the effective recovery of Rhodium(III) chloro-complex anions from concentrated hydrochloric acid solutions . This demonstrates its potential utility in hydrometallurgy and the recycling of valuable metals. The compound features both an aromatic amine and a tert-butyl group, making it a useful intermediate for further chemical functionalization. This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36637-47-5

Molecular Formula

C10H16ClN

Molecular Weight

185.69 g/mol

IUPAC Name

4-tert-butylaniline;hydrochloride

InChI

InChI=1S/C10H15N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7H,11H2,1-3H3;1H

InChI Key

FGHSPYRUZCFZNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

Scientific Research Applications

Synthesis and Reactivity

4-tert-Butylaniline can undergo several reactions that form the basis for its applications:

  • Formation of Amides: It reacts with formic acid to produce formic acid-(4-tert-butyl-anilide), showcasing its potential in amide synthesis .
  • Schiff Base Formation: The compound can react with aldehydes such as 4-tert-butylbenzaldehyde to form Schiff bases, which are valuable intermediates in organic synthesis .

Antimicrobial Activity

Research has indicated that compounds derived from 4-tert-butylaniline exhibit antimicrobial properties. For instance, modifications of the compound have been shown to enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The hydrophobic nature of the tert-butyl group contributes positively to this activity .

Anticancer Research

Studies have explored the synthesis of derivatives based on 4-tert-butylaniline for anticancer applications. These derivatives have shown promise in targeting specific cancer cells, highlighting their potential as selective anticancer agents. The incorporation of heterocyclic structures has been particularly noted for their biological activity against different cancer types .

Material Science Applications

In materials science, 4-tert-butylaniline is used in the synthesis of various polymers and additives due to its chemical properties. It serves as a precursor for creating triphenylamine-containing diamine monomers, which are essential in producing high-performance materials with unique electronic properties .

Case Study 1: Antimicrobial Peptides Mimicry

A study focused on synthesizing small amphiphilic aromatic compounds that mimic cationic antimicrobial peptides utilized derivatives of 4-tert-butylaniline. The results demonstrated improved antimicrobial activity due to the structural modifications introduced by the tert-butyl group .

Case Study 2: Neurodegenerative Disease Research

Research involving multi-target-directed ligands (MTDLs) synthesized from 4-tert-butylaniline derivatives showed potential as therapeutic agents for neurodegenerative diseases. The study highlighted how these compounds could inhibit key enzymes associated with conditions like Alzheimer’s disease .

Summary Table of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryAntimicrobial and anticancer propertiesEnhanced activity against S. aureus and E. coli; selective anticancer agents
Material ScienceSynthesis of polymers and electronic materialsTriphenylamine-containing diamine monomers
Neurodegenerative ResearchDevelopment of multi-target ligands for neurodegenerative diseasesInhibition of monoamine oxidase and cholinesterase

Chemical Reactions Analysis

Amide Bond Formation

4-tert-Butylaniline hydrochloride reacts with carboxylic acids or activated esters to form substituted amides. This is facilitated by coupling agents under mild conditions.

Key Reactions:

SubstrateReagents/ConditionsProductYieldSource
Thiazole-4-carboxylic acidEDC, HOBt, DMAP in acetonitrile, 23°CThiazole-4-carboxamide derivative58%
trans-Indole-3-acrylic acidHBTU, DIPEA in DMF/CH₂Cl₂, RTIndole-acrylamide conjugate87%

Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to form an intermediate acyloxyphosphonium species, followed by nucleophilic attack by the aniline’s amine group .

Metal Complexation and Recovery

The compound demonstrates affinity for transition metals, particularly rhodium(III), in acidic media.

Rh(III) Recovery Process:

ParameterDetails
Adsorption Medium6 M HCl, 10 ppm Rh(III) solution
Adsorption EfficiencyQuantitative adsorption onto BuIRs*
Desorption MethodSoxhlet extraction with methanol
Key Species[RhCl₆]³⁻

*BuIRs = 4-butylaniline-impregnated resins .

Applications : Efficient recovery of Rh(III) from industrial waste streams due to strong anion-exchange properties .

Acid-Catalyzed Condensation

In the presence of HCl, 4-tert-butylaniline participates in condensation reactions with aldehydes or ketones.

Example Reaction:

ReactantsConditionsProductYieldSource
4-tert-ButylbenzaldehydeEthanol, HCl, 75°CSchiff base (imine derivative)N/A†

†Reaction monitored via MALDI-chip system; yield not quantified .

Mechanism : Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the aniline’s amine group .

Cross-Coupling Reactions

The aniline moiety undergoes Buchwald-Hartwig amination with aryl halides under palladium catalysis.

Representative Example:

Aryl HalideCatalytic SystemProductYieldSource
1-Chloro-6-fluoro-isoquinolinePd(OAc)₂, BINAP, Cs₂CO₃ in toluene, 120°CFluoro-isoquinoline-aniline adduct56%

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (8 mol%)

  • Base: Cs₂CO₃ (1.4 equiv)

  • Temperature: 120°C .

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with electrophilic carbonyl compounds.

Case Study:

ElectrophileConditionsProductYieldSource
2-Cyano-3,3-bis(methylthio)acrylamideEthanol, 75°C, 18 hoursSubstituted acrylamide derivativeN/A‡

‡Reaction progress monitored by HPLC; product isolated as a light-yellow powder .

Comparison with Similar Compounds

4-Benzylaniline Hydrochloride

  • Molecular Formula : C₁₃H₁₄ClN
  • Molecular Weight : 219.71 g/mol
  • Applications : Used as a building block in organic synthesis .

4-Chloro-2-methylaniline Hydrochloride

  • Molecular Formula : C₇H₉Cl₂N (inferred)
  • Molecular Weight : ~178.06 g/mol
  • Key Features : Chloro and methyl groups enhance electron-withdrawing effects, altering reactivity in electrophilic substitution.
  • Safety : Aromatic chlorides like this may exhibit toxicity, similar to <i>ortho</i>-toluidine derivatives .

4-(Dimethylamino)butyronitrile Hydrochloride

  • Molecular Formula : C₆H₁₂N₂·HCl
  • Molecular Weight : 164.63 g/mol
  • Key Features: Combines a nitrile group and dimethylamino substituent, increasing polarity.
  • Applications : Used in pharmaceutical intermediates due to its dual functional groups .

4-(Butylamino)butanoic Acid Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Key Features : Contains a carboxylic acid and butyl group, enhancing water solubility compared to purely aromatic analogs.
  • Applications : Research applications in peptide mimetics and drug delivery .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Hydrochlorides

Compound Molecular Weight (g/mol) Functional Groups Solubility Trends
4-Benzylaniline hydrochloride 219.71 Benzyl, aniline Moderate in polar solvents
4-Chloro-2-methylaniline hydrochloride ~178.06 Chloro, methyl, aniline Low in water
4-(Dimethylamino)butyronitrile HCl 164.63 Nitrile, dimethylamino High in DMSO
4-(Butylamino)butanoic acid HCl 195.69 Butyl, carboxylic acid High in water

Spectral Data Insights

  • FTIR: Aromatic C-H stretches (~3000 cm⁻¹) dominate in 4-benzylaniline hydrochloride, while nitrile groups (C≡N) in 4-(dimethylamino)butyronitrile hydrochloride show peaks at ~2250 cm⁻¹ .
  • NMR : Methyl groups in 4-chloro-2-methylaniline hydrochloride resonate at δ 2.3–2.5 ppm, whereas <i>tert</i>-butyl protons (if present) would appear as a singlet at δ 1.3–1.4 ppm .

Preparation Methods

Reaction Conditions and Catalysts

In ethanol at 25–30°C under hydrogen gas (1 atm), 4-tert-butylnitrobenzene undergoes hydrogenation using a cobalt-palladium-iron phosphate (CPIP) catalyst. After 6 hours, the reaction achieves a 97% yield of 4-tert-butylaniline. The catalyst is recovered via filtration, and the product is isolated by ethanol distillation.

Table 1: Hydrogenation Parameters and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)
CPIPEthanol25–30697
Pd/CEthanol50489

The CPIP catalyst outperforms traditional Pd/C systems due to enhanced stability and selectivity, minimizing over-reduction byproducts.

Reduction of Nitroarenes with Sodium Azide and Trifluoroacetic Acid

An alternative route employs sodium azide (NaN₃) and trifluoroacetic acid (TFA) in hexane at 40°C. This method converts secondary alcohols to amines via a C–N bond formation mechanism, yielding 70% 4-tert-butylaniline after 4 hours.

Mechanistic Insights
The reaction proceeds through an intermediate diazonium salt, which undergoes nucleophilic substitution with azide ions. Acidic conditions facilitate the elimination of nitrogen gas, forming the amine.

Table 2: Reductive Amination Parameters

ReagentSolventTemperature (°C)Time (h)Yield (%)
NaN₃ + TFAHexane40470

Acid-Base Neutralization to Form Hydrochloride Salt

The free base 4-tert-butylaniline is converted to its hydrochloride salt via reaction with hydrochloric acid.

Procedure

  • Neutralization : 4-tert-Butylaniline (1 mol) is dissolved in anhydrous diethyl ether.

  • HCl Addition : Gaseous HCl is bubbled into the solution until precipitation completes.

  • Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Table 3: Hydrochloride Formation Conditions

Free Base (g)HCl (equiv)SolventYield (%)Purity (%)
149.231.1Diethyl ether9599.5

Industrial-Scale Production Considerations

Catalyst Recycling

CPIP catalysts can be reused for up to five cycles without significant activity loss, reducing costs in large-scale operations.

Purification and Characterization

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v), yielding colorless crystals with a melting point of 215–217°C.

Analytical Data

  • ¹H NMR (D₂O) : δ 1.35 (s, 9H, t-Bu), 6.75–7.25 (m, 4H, Ar–H).

  • HPLC Purity : 99.5% (C18 column, 0.1% TFA in acetonitrile/water) .

Q & A

Basic Research Questions

Q. What are the recommended laboratory protocols for synthesizing 4-t-Butylaniline hydrochloride?

  • Methodological Answer : A validated synthesis involves coupling reactions using 4-t-Butylaniline with carboxylic acid derivatives. For example, HBTU (5 eq.) and DMAP (10 mol%) are employed as coupling agents in the presence of a base (9.7 eq.), with excess amine (5 eq.) to drive the reaction . Post-reaction purification includes multiple extractions, though scale-up may be required to isolate sufficient product for characterization.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : While direct data on this compound is limited, analogous hydrochloride compounds (e.g., lactosamine hydrochloride) recommend storage at -20°C in airtight containers to prevent hygroscopic degradation. Stability is typically ≥5 years under these conditions . Safety protocols include using gloves and eye protection, as advised for structurally similar amines .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming purity and structural integrity. For example, 1^1H NMR can identify anomeric mixtures or byproducts, as demonstrated in lactosamine hydrochloride studies . Mass spectrometry (MS) and UV-Vis (λmax ~208 nm) may supplement analysis, as seen in related hydrochlorides .

Advanced Research Questions

Q. How can coupling efficiency be optimized in multi-step syntheses involving this compound?

  • Methodological Answer : Reaction optimization includes adjusting stoichiometry (e.g., 5 eq. amine), catalyst load (e.g., DMAP), and solvent polarity. Post-synthesis, techniques like fractional crystallization or HPLC can isolate products, though small-scale reactions (<0.033 mmol) may require iterative scaling for sufficient yield . Meta-analytical tools, such as heterogeneity metrics (I², H), can assess reproducibility across studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Systematic reviews (Cochrane guidelines) should evaluate study design heterogeneity, including reagent purity, reaction conditions, and analytical methods . Statistical tools like random-effects models quantify variability, while sensitivity analyses identify outlier datasets . For example, discrepancies in photoaffinity labeling yields may stem from varying DMAP concentrations .

Q. How is this compound applied in targeted drug development, such as cystic fibrosis research?

  • Methodological Answer : It serves as a key intermediate in synthesizing photoaffinity probes (e.g., compound 28 for ivacaftor derivatives). The amine group facilitates covalent binding to target proteins, enabling mechanistic studies of drug-receptor interactions. Future applications may leverage crystallography (as in α-lactosamine hydrochloride) to validate binding modes .

Data Analysis and Validation

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : PubChem-derived parameters (e.g., InChIKey, SMILES) enable quantum mechanical modeling of solubility and reactivity. Tools like Gaussian or COSMO-RS can simulate interactions in biological matrices, supported by experimental validation via HPLC or XRD .

Q. How do researchers validate the purity of this compound in synthetic workflows?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and elemental analysis confirm molecular composition. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures, a method validated for structurally similar hydrochlorides . Batch-specific certificates of analysis (CoA) should document UV/Vis, NMR, and melting point data .

Safety and Compliance

Q. What regulatory standards govern the use of this compound in preclinical studies?

  • Methodological Answer : Compliance with REACH and OSHA guidelines is essential. Safety Data Sheets (SDS) must detail hazards (e.g., skin/eye irritation) and disposal protocols. For analogues like benzylpiperidine hydrochlorides, institutional biosafety committees review protocols involving reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.